(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18639944
InChI: InChI=1S/C43H39N2.BF4/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)31-44-33-45(32-41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)43(39-29-17-6-18-30-39)42(44)38-27-15-5-16-28-38;2-1(3,4)5/h1-30,33,40-43H,31-32H2;/q+1;-1
SMILES:
Molecular Formula: C43H39BF4N2
Molecular Weight: 670.6 g/mol

(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

CAS No.:

Cat. No.: VC18639944

Molecular Formula: C43H39BF4N2

Molecular Weight: 670.6 g/mol

* For research use only. Not for human or veterinary use.

(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate -

Specification

Molecular Formula C43H39BF4N2
Molecular Weight 670.6 g/mol
IUPAC Name 1,3-bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Standard InChI InChI=1S/C43H39N2.BF4/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)31-44-33-45(32-41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)43(39-29-17-6-18-30-39)42(44)38-27-15-5-16-28-38;2-1(3,4)5/h1-30,33,40-43H,31-32H2;/q+1;-1
Standard InChI Key FHHGJXQSVOMDQB-UHFFFAOYSA-N
Canonical SMILES [B-](F)(F)(F)F.C1=CC=C(C=C1)C2C([N+](=CN2CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cationic imidazolium core flanked by four aryl groups: two 2,2-diphenylethyl substituents at the N1 and N3 positions and two phenyl groups at the C4 and C5 positions of the dihydroimidazole ring. The tetrafluoroborate anion (BF4\text{BF}_4^-) balances the charge, contributing to the salt’s solubility in polar aprotic solvents. The (4S,5S) configuration imposes a rigid chiral environment, critical for its function in asymmetric catalysis .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC43H39BF4N2\text{C}_{43}\text{H}_{39}\text{BF}_4\text{N}_2
Molecular Weight670.6 g/mol
CAS Number1033618-41-5
IUPAC Name1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium tetrafluoroborate
Stereochemistry(4S,5S) configuration

The InChI key (FHHGJXQSVOMDQB-UHFFFAOYSA-N) uniquely identifies its structural features, including the spatial arrangement of substituents .

Crystallographic Insights

X-ray diffraction studies of analogous imidazolium salts reveal that the phenyl groups ortho to the nitrogen atoms adopt an anti-periplanar orientation relative to the imidazole ring’s phenyl substituents. This steric arrangement creates a shielded cavity ideal for coordinating transition metals while preserving chirality .

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis involves a multi-step sequence beginning with the preparation of a chiral diamine precursor, (1R,2R)-1,2-diphenylethane-1,2-diamine, followed by successive arylations and cyclization:

  • Hartwig-Buchwald Coupling: Reaction of the diamine with 2,6-dimethylbromobenzene under palladium catalysis (e.g., Pd(PtBu3)2\text{Pd}(\text{P}^t\text{Bu}_3)_2) yields a bis-arylated intermediate .

  • Cyclization: Treatment with triethyl orthoformate (CH(OEt)3\text{CH}(\text{OEt})_3) and ammonium tetrafluoroborate (NH4BF4\text{NH}_4\text{BF}_4) induces ring closure, forming the imidazolium core .

Key Challenges:

  • Steric hindrance from the 2,6-dimethylphenyl groups often limits coupling efficiency, necessitating optimized reaction conditions (e.g., microwave-assisted synthesis) .

  • Counterion exchange to tetrafluoroborate is achieved via metathesis with NaBF4\text{NaBF}_4, ensuring high purity .

Alternative Pathways

Recent advances explore Suzuki-Miyaura couplings for introducing aryl groups, though yields remain modest (40–60%) due to competing side reactions .

Reactivity and Catalytic Applications

N-Heterocyclic Carbene (NHC) Formation

Deprotonation of the imidazolium salt with strong bases (e.g., KHMDS\text{KHMDS}) generates a chiral NHC ligand, which coordinates to metals like palladium, gold, or rhodium. The bulky aryl groups enforce a defined geometry, enhancing enantioselectivity in catalytic cycles .

Oxindole Synthesis

In palladium-catalyzed asymmetric arylations, the NHC derived from this compound achieves enantiomeric excesses (eeee) exceeding 90% for oxindole derivatives, a scaffold prevalent in bioactive molecules .

Enolate Arylation

The ligand facilitates intramolecular arylations of enolates, enabling access to dibenzazepinones—a class of compounds with neuropharmacological activity .

Table 2: Catalytic Efficiency Across Substrates

Reaction TypeSubstrateeeee (%)Yield (%)
Oxindole Formationβ-Naphthyl Enolate9285
Dibenzazepinone Synthesiso-Bromophenyl Anilide8878

Industrial and Biomedical Relevance

Ionic Liquids

The tetrafluoroborate salt’s low melting point and thermal stability make it a candidate for ionic liquids in green chemistry applications, though its high molecular weight limits widespread adoption .

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